Pyrene

Description

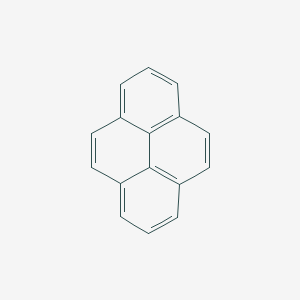

This compound is an ortho- and peri-fused polycyclic arene consisting of four fused benzene rings, resulting in a flat aromatic system. It has a role as a fluorescent probe and a persistent organic pollutant.

This compound is a parent class of polycyclic aromatic hydrocarbons containing four fused rings. (IUPAC 1998)

This compound is a polycyclic aromatic hydrocarbon (PAH) consisting of four fused benzene rings, resulting in a flat aromatic system. The chemical formula is C16H10. This colourless solid is the smallest peri-fused PAH (one where the rings are fused through more than one face). This compound forms during incomplete combustion of organic compounds. Although it is not as problematic as benzothis compound, animal studies have shown this compound is toxic to the kidneys and the liver.

structure in Merck Index, 9th ed, #7746

Properties

IUPAC Name |

pyrene | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C16H10/c1-3-11-7-9-13-5-2-6-14-10-8-12(4-1)15(11)16(13)14/h1-10H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

BBEAQIROQSPTKN-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC2=C3C(=C1)C=CC4=CC=CC(=C43)C=C2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C16H10 | |

| Record name | PYRENE | |

| Source | CAMEO Chemicals | |

| URL | https://cameochemicals.noaa.gov/chemical/5163 | |

| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |

| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |

| Record name | PYRENE | |

| Source | ILO-WHO International Chemical Safety Cards (ICSCs) | |

| URL | https://www.ilo.org/dyn/icsc/showcard.display?p_version=2&p_card_id=1474 | |

| Description | The International Chemical Safety Cards (ICSCs) are data sheets intended to provide essential safety and health information on chemicals in a clear and concise way. The primary aim of the Cards is to promote the safe use of chemicals in the workplace. | |

| Explanation | Creative Commons CC BY 4.0 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Related CAS |

41496-25-7, 17441-16-6 | |

| Record name | Polypyrene | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=41496-25-7 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Pyrene, dimer | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=17441-16-6 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

DSSTOX Substance ID |

DTXSID3024289 | |

| Record name | Pyrene | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID3024289 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

202.25 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Physical Description |

Pyrene is a colorless solid, solid and solutions have a slight blue fluorescence. Used in biochemical research. (EPA, 1998), Dry Powder, Colorless solid, but may be yellow from impurities; [Hawley] Solid and solutions have slight blue fluorescence; [Merck Index] Yellow crystalline solid; [MSDSonline], Solid, PALE YELLOW OR COLOURLESS SOLID IN VARIOUS FORMS., Colorless solid, solid and solutions have a slight blue fluorescence. | |

| Record name | PYRENE | |

| Source | CAMEO Chemicals | |

| URL | https://cameochemicals.noaa.gov/chemical/5163 | |

| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |

| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |

| Record name | Pyrene | |

| Source | EPA Chemicals under the TSCA | |

| URL | https://www.epa.gov/chemicals-under-tsca | |

| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |

| Record name | Pyrene | |

| Source | Haz-Map, Information on Hazardous Chemicals and Occupational Diseases | |

| URL | https://haz-map.com/Agents/7862 | |

| Description | Haz-Map® is an occupational health database designed for health and safety professionals and for consumers seeking information about the adverse effects of workplace exposures to chemical and biological agents. | |

| Explanation | Copyright (c) 2022 Haz-Map(R). All rights reserved. Unless otherwise indicated, all materials from Haz-Map are copyrighted by Haz-Map(R). No part of these materials, either text or image may be used for any purpose other than for personal use. Therefore, reproduction, modification, storage in a retrieval system or retransmission, in any form or by any means, electronic, mechanical or otherwise, for reasons other than personal use, is strictly prohibited without prior written permission. | |

| Record name | Pyrene | |

| Source | Human Metabolome Database (HMDB) | |

| URL | http://www.hmdb.ca/metabolites/HMDB0042002 | |

| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |

| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |

| Record name | PYRENE | |

| Source | ILO-WHO International Chemical Safety Cards (ICSCs) | |

| URL | https://www.ilo.org/dyn/icsc/showcard.display?p_version=2&p_card_id=1474 | |

| Description | The International Chemical Safety Cards (ICSCs) are data sheets intended to provide essential safety and health information on chemicals in a clear and concise way. The primary aim of the Cards is to promote the safe use of chemicals in the workplace. | |

| Explanation | Creative Commons CC BY 4.0 | |

| Record name | PYRENE | |

| Source | Occupational Safety and Health Administration (OSHA) | |

| URL | https://www.osha.gov/chemicaldata/867 | |

| Description | The OSHA Occupational Chemical Database contains over 800 entries with information such as physical properties, exposure guidelines, etc. | |

| Explanation | Materials created by the federal government are generally part of the public domain and may be used, reproduced and distributed without permission. Therefore, content on this website which is in the public domain may be used without the prior permission of the U.S. Department of Labor (DOL). Warning: Some content - including both images and text - may be the copyrighted property of others and used by the DOL under a license. | |

Boiling Point |

759 °F at 760 mmHg (EPA, 1998), 394 °C, 404.00 °C. @ 760.00 mm Hg, 404 °C, 759 °F | |

| Record name | PYRENE | |

| Source | CAMEO Chemicals | |

| URL | https://cameochemicals.noaa.gov/chemical/5163 | |

| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |

| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |

| Record name | Pyrene | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/4023 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

| Record name | Pyrene | |

| Source | Human Metabolome Database (HMDB) | |

| URL | http://www.hmdb.ca/metabolites/HMDB0042002 | |

| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |

| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |

| Record name | PYRENE | |

| Source | ILO-WHO International Chemical Safety Cards (ICSCs) | |

| URL | https://www.ilo.org/dyn/icsc/showcard.display?p_version=2&p_card_id=1474 | |

| Description | The International Chemical Safety Cards (ICSCs) are data sheets intended to provide essential safety and health information on chemicals in a clear and concise way. The primary aim of the Cards is to promote the safe use of chemicals in the workplace. | |

| Explanation | Creative Commons CC BY 4.0 | |

| Record name | PYRENE | |

| Source | Occupational Safety and Health Administration (OSHA) | |

| URL | https://www.osha.gov/chemicaldata/867 | |

| Description | The OSHA Occupational Chemical Database contains over 800 entries with information such as physical properties, exposure guidelines, etc. | |

| Explanation | Materials created by the federal government are generally part of the public domain and may be used, reproduced and distributed without permission. Therefore, content on this website which is in the public domain may be used without the prior permission of the U.S. Department of Labor (DOL). Warning: Some content - including both images and text - may be the copyrighted property of others and used by the DOL under a license. | |

Flash Point |

>200.0 °C (>392.0 °F) | |

| Record name | Pyrene | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/4023 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

Solubility |

less than 1 mg/mL at 72 °F (NTP, 1992), In water, 0.135 mg/L at 25 °C, In water, median of 19 measured values from literature: 0.135 mg/L at 24-25 °C (average: 0.128 mg/L), Soluble in ethanol, ethyl ether, benzene, toluene; slightly soluble in carbon tetrachloride, Soluble in carbon disulfide, ligroin, Partially soluble in organic solvents, 0.000135 mg/mL at 25 °C, Solubility in water, mg/l at 25 °C: 0.135 | |

| Record name | PYRENE | |

| Source | CAMEO Chemicals | |

| URL | https://cameochemicals.noaa.gov/chemical/5163 | |

| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |

| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |

| Record name | Pyrene | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/4023 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

| Record name | Pyrene | |

| Source | Human Metabolome Database (HMDB) | |

| URL | http://www.hmdb.ca/metabolites/HMDB0042002 | |

| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |

| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |

| Record name | PYRENE | |

| Source | ILO-WHO International Chemical Safety Cards (ICSCs) | |

| URL | https://www.ilo.org/dyn/icsc/showcard.display?p_version=2&p_card_id=1474 | |

| Description | The International Chemical Safety Cards (ICSCs) are data sheets intended to provide essential safety and health information on chemicals in a clear and concise way. The primary aim of the Cards is to promote the safe use of chemicals in the workplace. | |

| Explanation | Creative Commons CC BY 4.0 | |

Density |

1.27 at 73.4 °F (EPA, 1998) - Denser than water; will sink, 1.271 g/cu cm at 23 °C, 1.27 g/cm³, 1.27 at 73.4 °F | |

| Record name | PYRENE | |

| Source | CAMEO Chemicals | |

| URL | https://cameochemicals.noaa.gov/chemical/5163 | |

| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |

| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |

| Record name | Pyrene | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/4023 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

| Record name | PYRENE | |

| Source | ILO-WHO International Chemical Safety Cards (ICSCs) | |

| URL | https://www.ilo.org/dyn/icsc/showcard.display?p_version=2&p_card_id=1474 | |

| Description | The International Chemical Safety Cards (ICSCs) are data sheets intended to provide essential safety and health information on chemicals in a clear and concise way. The primary aim of the Cards is to promote the safe use of chemicals in the workplace. | |

| Explanation | Creative Commons CC BY 4.0 | |

| Record name | PYRENE | |

| Source | Occupational Safety and Health Administration (OSHA) | |

| URL | https://www.osha.gov/chemicaldata/867 | |

| Description | The OSHA Occupational Chemical Database contains over 800 entries with information such as physical properties, exposure guidelines, etc. | |

| Explanation | Materials created by the federal government are generally part of the public domain and may be used, reproduced and distributed without permission. Therefore, content on this website which is in the public domain may be used without the prior permission of the U.S. Department of Labor (DOL). Warning: Some content - including both images and text - may be the copyrighted property of others and used by the DOL under a license. | |

Vapor Pressure |

2.6 mmHg at 392.7 °F ; 6.90 mmHg at 429.4 °F (NTP, 1992), 0.0000045 [mmHg], 4.5X10-6 mm Hg at 25 °C, Vapor pressure, Pa at ? °C: 0.08, depends upon the specific compound | |

| Record name | PYRENE | |

| Source | CAMEO Chemicals | |

| URL | https://cameochemicals.noaa.gov/chemical/5163 | |

| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |

| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |

| Record name | Pyrene | |

| Source | Haz-Map, Information on Hazardous Chemicals and Occupational Diseases | |

| URL | https://haz-map.com/Agents/7862 | |

| Description | Haz-Map® is an occupational health database designed for health and safety professionals and for consumers seeking information about the adverse effects of workplace exposures to chemical and biological agents. | |

| Explanation | Copyright (c) 2022 Haz-Map(R). All rights reserved. Unless otherwise indicated, all materials from Haz-Map are copyrighted by Haz-Map(R). No part of these materials, either text or image may be used for any purpose other than for personal use. Therefore, reproduction, modification, storage in a retrieval system or retransmission, in any form or by any means, electronic, mechanical or otherwise, for reasons other than personal use, is strictly prohibited without prior written permission. | |

| Record name | Pyrene | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/4023 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

| Record name | PYRENE | |

| Source | ILO-WHO International Chemical Safety Cards (ICSCs) | |

| URL | https://www.ilo.org/dyn/icsc/showcard.display?p_version=2&p_card_id=1474 | |

| Description | The International Chemical Safety Cards (ICSCs) are data sheets intended to provide essential safety and health information on chemicals in a clear and concise way. The primary aim of the Cards is to promote the safe use of chemicals in the workplace. | |

| Explanation | Creative Commons CC BY 4.0 | |

| Record name | PYRENE | |

| Source | Occupational Safety and Health Administration (OSHA) | |

| URL | https://www.osha.gov/chemicaldata/867 | |

| Description | The OSHA Occupational Chemical Database contains over 800 entries with information such as physical properties, exposure guidelines, etc. | |

| Explanation | Materials created by the federal government are generally part of the public domain and may be used, reproduced and distributed without permission. Therefore, content on this website which is in the public domain may be used without the prior permission of the U.S. Department of Labor (DOL). Warning: Some content - including both images and text - may be the copyrighted property of others and used by the DOL under a license. | |

Impurities |

... The usual contaminant which gives it a yellow color is tetracene. | |

| Record name | Pyrene | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/4023 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

Color/Form |

Monoclinic prismatic tablets from alcohol or by sublimation; pure pyrene is colorless, Pale yellow plates (from toluene, sublimes), Colorless solid (tetracene impurities give yellow color) | |

CAS No. |

129-00-0 | |

| Record name | PYRENE | |

| Source | CAMEO Chemicals | |

| URL | https://cameochemicals.noaa.gov/chemical/5163 | |

| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |

| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |

| Record name | Pyrene | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=129-00-0 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Pyrene | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000129000 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | PYRENE | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=17534 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | Pyrene | |

| Source | EPA Chemicals under the TSCA | |

| URL | https://www.epa.gov/chemicals-under-tsca | |

| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |

| Record name | Pyrene | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID3024289 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | Pyrene | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.004.481 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | PYRENE | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/9E0T7WFW93 | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

| Record name | Pyrene | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/4023 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

| Record name | Pyrene | |

| Source | Human Metabolome Database (HMDB) | |

| URL | http://www.hmdb.ca/metabolites/HMDB0042002 | |

| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |

| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |

| Record name | PYRENE | |

| Source | ILO-WHO International Chemical Safety Cards (ICSCs) | |

| URL | https://www.ilo.org/dyn/icsc/showcard.display?p_version=2&p_card_id=1474 | |

| Description | The International Chemical Safety Cards (ICSCs) are data sheets intended to provide essential safety and health information on chemicals in a clear and concise way. The primary aim of the Cards is to promote the safe use of chemicals in the workplace. | |

| Explanation | Creative Commons CC BY 4.0 | |

| Record name | PYRENE | |

| Source | Occupational Safety and Health Administration (OSHA) | |

| URL | https://www.osha.gov/chemicaldata/867 | |

| Description | The OSHA Occupational Chemical Database contains over 800 entries with information such as physical properties, exposure guidelines, etc. | |

| Explanation | Materials created by the federal government are generally part of the public domain and may be used, reproduced and distributed without permission. Therefore, content on this website which is in the public domain may be used without the prior permission of the U.S. Department of Labor (DOL). Warning: Some content - including both images and text - may be the copyrighted property of others and used by the DOL under a license. | |

Melting Point |

313 °F (EPA, 1998), 150.62 °C, 151.2 °C, 151 °C, 313 °F | |

| Record name | PYRENE | |

| Source | CAMEO Chemicals | |

| URL | https://cameochemicals.noaa.gov/chemical/5163 | |

| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |

| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |

| Record name | Pyrene | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/4023 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

| Record name | Pyrene | |

| Source | Human Metabolome Database (HMDB) | |

| URL | http://www.hmdb.ca/metabolites/HMDB0042002 | |

| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |

| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |

| Record name | PYRENE | |

| Source | ILO-WHO International Chemical Safety Cards (ICSCs) | |

| URL | https://www.ilo.org/dyn/icsc/showcard.display?p_version=2&p_card_id=1474 | |

| Description | The International Chemical Safety Cards (ICSCs) are data sheets intended to provide essential safety and health information on chemicals in a clear and concise way. The primary aim of the Cards is to promote the safe use of chemicals in the workplace. | |

| Explanation | Creative Commons CC BY 4.0 | |

| Record name | PYRENE | |

| Source | Occupational Safety and Health Administration (OSHA) | |

| URL | https://www.osha.gov/chemicaldata/867 | |

| Description | The OSHA Occupational Chemical Database contains over 800 entries with information such as physical properties, exposure guidelines, etc. | |

| Explanation | Materials created by the federal government are generally part of the public domain and may be used, reproduced and distributed without permission. Therefore, content on this website which is in the public domain may be used without the prior permission of the U.S. Department of Labor (DOL). Warning: Some content - including both images and text - may be the copyrighted property of others and used by the DOL under a license. | |

Foundational & Exploratory

A Technical Guide to the Fundamental Photophysical Properties of Pyrene

For Researchers, Scientists, and Drug Development Professionals

Pyrene, a polycyclic aromatic hydrocarbon, is a cornerstone fluorophore in various scientific disciplines, from fundamental photophysics to biomedical imaging and drug delivery. Its unique and sensitive photophysical properties, particularly its propensity to form an excited-state dimer known as an excimer, make it an invaluable tool for probing molecular environments and interactions. This in-depth technical guide provides a comprehensive overview of the core photophysical characteristics of this compound, detailed experimental methodologies for their measurement, and visual representations of key processes.

Core Photophysical Properties of this compound

The photophysical behavior of this compound is characterized by several key parameters, including its absorption and emission spectra, molar extinction coefficient, fluorescence quantum yield, and fluorescence lifetime. These properties are highly sensitive to the local environment, such as solvent polarity and the proximity of other this compound molecules.

Absorption and Emission Spectra

This compound exhibits a characteristic absorption spectrum with multiple vibronic bands in the ultraviolet (UV) region. In aqueous solutions, prominent absorption peaks are observed at approximately 232 nm, 242 nm, 260 nm, 272 nm, 308 nm, 320 nm, and 336 nm[1]. The fluorescence emission spectrum of monomeric this compound is also structured, with five distinct emission peaks typically appearing around 373, 379, 383, 389, and 393 nm[1]. The ratio of the intensities of the first and third vibronic peaks (I₁/I₃) is famously used as a measure of the polarity of the microenvironment, a phenomenon known as the this compound polarity index[1].

In addition to its monomer emission, this compound is renowned for its ability to form excimers at higher concentrations or when two this compound moieties are in close proximity (within ~10 Å)[2][3]. An excimer is an excited-state dimer formed between an excited this compound molecule and a ground-state this compound molecule[2][3][4]. This results in a broad, structureless, and red-shifted emission band centered around 480-500 nm[4]. The formation of an excimer is a dynamic process that occurs on a picosecond timescale[5][6].

Quantitative Photophysical Data

The following tables summarize the key quantitative photophysical properties of this compound. It is important to note that these values can be significantly influenced by the solvent and other experimental conditions[7][8].

| Property | Value | Solvent | Reference(s) |

| Monomer Emission Maxima | ~373, 379, 383, 389, 393 nm | Various | [1] |

| Excimer Emission Maximum | ~480 - 500 nm | Various | [4] |

| Excitation Maximum | ~336 nm | Various | [9] |

| Property | Value (M⁻¹cm⁻¹) | Wavelength (nm) | Solvent | Reference(s) |

| Molar Extinction Coefficient (ε) | ~40,000 | 338 | Methanol | [2] |

| 54,000 | 335.2 | Cyclohexane | [10] | |

| 35,000 - 21,000 (aggregates) | 332 - 342 | Water | [11] | |

| 34,700 (unassociated) | - | Water | [12] | |

| 21,000 (aggregates) | - | Water | [12][13] |

| Property | Value | Solvent | Reference(s) |

| Fluorescence Quantum Yield (Φf) | 0.65 | Acetonitrile | [14] |

| 0.32 | Cyclohexane | [7][10] | |

| 0.39 (polymer) | Aqueous Solution | [14] | |

| 0.44 (polymer) | Tetrahydrofuran | [14] |

| Property | Value (ns) | Solvent | Reference(s) |

| Fluorescence Lifetime (τf) | >100 | - | [2] |

| 440 | Cyclohexane | [14] | |

| 290 | Ethanol | [14] | |

| 338 - 408 | Cyclohexane | [15] | |

| 187 - 202 | 1,2-Dichloroethane | [15] | |

| 238 - 275 | Dimethyl sulfoxide | [15] |

Experimental Protocols

Accurate determination of the photophysical properties of this compound is crucial for its effective application. Below are detailed methodologies for key experiments.

Measurement of Molar Extinction Coefficient

The molar extinction coefficient (ε) is a measure of how strongly a chemical species absorbs light at a given wavelength. It is determined using the Beer-Lambert law, A = εcl, where A is the absorbance, c is the molar concentration, and l is the path length of the cuvette (typically 1 cm).

Methodology:

-

Preparation of Stock Solution: Accurately weigh a known mass of this compound and dissolve it in a known volume of a suitable solvent (e.g., methanol, cyclohexane) to prepare a stock solution of known concentration.

-

Serial Dilutions: Prepare a series of dilutions from the stock solution with accurately known concentrations. The concentrations should be chosen to yield absorbance values in the linear range of the spectrophotometer, typically between 0.1 and 1.0.

-

Absorbance Measurement:

-

Use a UV-Vis spectrophotometer.

-

Use a quartz cuvette with a 1 cm path length.

-

Record the absorption spectrum of the solvent to be used as a blank.

-

Measure the absorbance of each this compound solution at the wavelength of maximum absorbance (λmax), which is around 335-338 nm for this compound[2][10].

-

-

Data Analysis:

-

Plot a graph of absorbance (A) versus concentration (c).

-

The plot should be a straight line passing through the origin, confirming adherence to the Beer-Lambert law.

-

The molar extinction coefficient (ε) is calculated from the slope of the line (slope = εl). Since l = 1 cm, the slope is equal to ε.

-

Determination of Fluorescence Quantum Yield (Relative Method)

The fluorescence quantum yield (Φf) represents the efficiency of the fluorescence process and is defined as the ratio of the number of photons emitted to the number of photons absorbed[7][16]. The relative method, which compares the fluorescence of the sample to a well-characterized standard with a known quantum yield, is commonly used[16].

Methodology:

-

Selection of a Standard: Choose a fluorescence standard with a known quantum yield that absorbs and emits in a similar spectral region to this compound. For this compound, quinine sulfate in 0.1 M H₂SO₄ (Φf = 0.54) is a common standard.

-

Preparation of Solutions:

-

Measurement of Absorbance and Fluorescence:

-

Measure the absorbance of each solution at the chosen excitation wavelength using a UV-Vis spectrophotometer.

-

Record the fluorescence emission spectrum of each solution using a spectrofluorometer, ensuring identical experimental conditions (e.g., excitation wavelength, slit widths) for both the sample and the standard.

-

-

Data Analysis:

-

Integrate the area under the fluorescence emission spectrum for each solution.

-

Plot a graph of integrated fluorescence intensity versus absorbance for both the this compound sample and the standard.

-

The quantum yield of the this compound sample (Φs) can be calculated using the following equation[7][16]: Φs = Φr * (ms / mr) * (ns² / nr²) where Φr is the quantum yield of the reference, m is the slope of the plot of integrated fluorescence intensity vs. absorbance, n is the refractive index of the solvent, and the subscripts s and r refer to the sample and reference, respectively.

-

Measurement of Fluorescence Lifetime

The fluorescence lifetime (τf) is the average time a molecule spends in the excited state before returning to the ground state[17]. Time-Correlated Single Photon Counting (TCSPC) is a highly sensitive technique for measuring fluorescence lifetimes[18][19][20].

Methodology:

-

Instrumentation: A TCSPC system typically consists of a pulsed light source (e.g., a picosecond laser or a light-emitting diode), a sample holder, a fast photodetector (e.g., a photomultiplier tube or a single-photon avalanche diode), and timing electronics.

-

Sample Preparation: Prepare a dilute solution of this compound to avoid excimer formation and concentration quenching. The absorbance at the excitation wavelength should be low.

-

Data Acquisition:

-

The sample is excited by the pulsed light source.

-

The detector registers the arrival time of individual emitted photons relative to the excitation pulse.

-

This process is repeated for a large number of excitation pulses, and a histogram of photon arrival times is built up. This histogram represents the fluorescence decay curve.

-

-

Data Analysis:

-

The fluorescence decay curve is fitted to an exponential decay function to extract the fluorescence lifetime (τf). For a single fluorescent species, the decay is typically mono-exponential. In more complex systems, a multi-exponential decay model may be necessary.

-

Visualizing Key Processes in this compound Photophysics

Diagrams created using the DOT language provide a clear visual representation of complex processes.

Caption: The Jablonski diagram illustrating the formation and decay pathways of this compound monomer and excimer excited states.

References

- 1. researchgate.net [researchgate.net]

- 2. This compound: A Probe to Study Protein Conformation and Conformational Changes - PMC [pmc.ncbi.nlm.nih.gov]

- 3. researchgate.net [researchgate.net]

- 4. researchgate.net [researchgate.net]

- 5. The mechanism of excimer formation: an experimental and theoretical study on the this compound dimer - Physical Chemistry Chemical Physics (RSC Publishing) [pubs.rsc.org]

- 6. pubs.acs.org [pubs.acs.org]

- 7. benchchem.com [benchchem.com]

- 8. Photophysical properties of this compound and its derivatives of biophysical importance | Journal de Chimie Physique et de Physico-Chimie Biologique [jcp.edpsciences.org]

- 9. Spectrum [this compound] | AAT Bioquest [aatbio.com]

- 10. omlc.org [omlc.org]

- 11. researchgate.net [researchgate.net]

- 12. pubs.acs.org [pubs.acs.org]

- 13. pubs.acs.org [pubs.acs.org]

- 14. mdpi.com [mdpi.com]

- 15. academic.oup.com [academic.oup.com]

- 16. chem.uci.edu [chem.uci.edu]

- 17. merckmillipore.com [merckmillipore.com]

- 18. Calibration approaches for fluorescence lifetime applications using time-domain measurements - PMC [pmc.ncbi.nlm.nih.gov]

- 19. Fluorescence-lifetime imaging microscopy - Wikipedia [en.wikipedia.org]

- 20. horiba.com [horiba.com]

Synthesis of Novel Pyrene Derivatives for Fluorescence Studies: An In-depth Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

Pyrene and its derivatives have garnered significant attention in the field of fluorescence studies due to their unique photophysical properties, including high fluorescence quantum yields, long fluorescence lifetimes, and the characteristic formation of excimers.[1][2] These properties make them ideal candidates for the development of fluorescent probes for a wide range of applications, from the detection of metal ions and small molecules to bio-imaging and drug delivery.[2] This technical guide provides a comprehensive overview of the synthesis of novel this compound derivatives, detailing experimental protocols and presenting key photophysical data to aid researchers in the design and development of new fluorescent probes.

Introduction to this compound-Based Fluorophores

This compound is a polycyclic aromatic hydrocarbon (PAH) that exhibits strong blue fluorescence. Its fluorescence spectrum is highly sensitive to the local environment, making it an excellent probe for studying molecular interactions and microenvironments.[2] A key feature of this compound is its ability to form an excited-state dimer, known as an excimer, at high concentrations or when two this compound moieties are in close proximity. This excimer emission is red-shifted compared to the monomer emission, providing a ratiometric sensing capability.[3]

The versatility of this compound chemistry allows for the introduction of various functional groups onto the this compound core, enabling the tuning of its photophysical properties and the development of probes with high selectivity and sensitivity for specific analytes.[4][5]

Synthetic Strategies for Functionalized this compound Derivatives

The synthesis of functionalized this compound derivatives can be broadly categorized into two main approaches: direct functionalization of the this compound core and multi-step synthesis involving the construction of the this compound moiety from smaller precursors. Direct functionalization is often simpler but can sometimes lead to mixtures of isomers, while multi-step synthesis offers greater control over the final structure.

Direct Functionalization of the this compound Core

Electrophilic substitution reactions are commonly employed to introduce functional groups at the 1, 3, 6, and 8 positions of the this compound ring.

2.1.1. Bromination of this compound

A key starting material for many this compound derivatives is 1-bromothis compound, which can be further modified through various cross-coupling reactions.

Experimental Protocols

Synthesis of 1-Bromothis compound[6][7][8][9]

Materials:

-

This compound

-

Methanol (MeOH)

-

Diethyl ether (Et₂O)

-

Hydrobromic acid (HBr, 48% aqueous solution)

-

Hydrogen peroxide (H₂O₂, 30% aqueous solution)

-

Dichloromethane (CH₂Cl₂)

-

Sodium hydroxide (NaOH)

-

Saturated aqueous sodium chloride (NaCl)

-

Magnesium sulfate (MgSO₄)

-

Silica gel

-

n-Pentane

Procedure:

-

In a 500-mL round-bottomed flask equipped with a magnetic stir bar, add this compound (20.0 g, 98.9 mmol) to a mixture of MeOH and Et₂O (250 mL, 1:1 v/v) with vigorous stirring.

-

Add HBr (12.3 mL of 48% w/w aq solution) via syringe.

-

Cool the reaction mixture to 15 °C using a water bath.

-

Slowly add H₂O₂ (10.4 mL, 30% w/w aq) over a period of 30 minutes.

-

Remove the cooling bath and stir the mixture for 16 hours at ambient temperature.

-

Add water (150 mL) and extract the mixture with CH₂Cl₂ (2 x 250 mL).

-

Wash the combined organic extracts with 1 M NaOH (150 mL) and saturated aq NaCl (2 x 150 mL).

-

Dry the organic layer over MgSO₄, filter, and remove the solvent by rotary evaporation.

-

The crude product is purified by Soxhlet extraction with n-pentane for 48 hours to yield 1-bromothis compound as a pale yellow powder.

Synthesis of a this compound-Based Fluorescent Probe for Cu²⁺ Detection[1][3][10][11][12]

This protocol describes the synthesis of a Schiff base ligand derived from 1-aminothis compound and 2-pyridinecarboxaldehyde, which can be used for the fluorescent detection of copper ions.

Materials:

-

1-Aminothis compound

-

2-Pyridinecarboxaldehyde

-

Ethanol

-

Acetic acid (catalytic amount)

Procedure:

-

Dissolve 1-aminothis compound (110 mg, 0.5 mmol) and 2-pyridinecarboxaldehyde (55 mg, 0.5 mmol) in ethanol.

-

Add a catalytic amount of acetic acid to the solution.

-

Reflux the reaction mixture and stir continuously at 60 °C for seven hours.[3]

-

Cool the reaction mixture to room temperature. The resulting precipitate is the Schiff base probe.

-

Filter the precipitate and wash with cold ethanol to obtain the pure product.

Data Presentation: Photophysical Properties of this compound Derivatives

The photophysical properties of this compound derivatives are crucial for their application as fluorescent probes. The following tables summarize key data for a selection of derivatives.

| Derivative | Excitation (λ_ex, nm) | Emission (λ_em, nm) | Quantum Yield (Φ_F) | Solvent | Reference(s) |

| This compound | 334 | 375, 385, 395 | 0.06 | CH₂Cl₂ | [6] |

| 1-Bromothis compound | ~340 | ~380, 400 | - | - | [7] |

| 1-Butylthis compound | - | - | 0.41 (deaerated) | - | [6] |

| (Z)-5-((pyren-1-ylmethylene)amino)-2,4-dihydro-3H-pyrazol-3-one (PMDP) | 350 | - | - | DMSO | [8] |

| This compound-appended Schiff base (L) | 380 | 438 (with Cu²⁺) | - | Ethanol/Water | [3] |

| PYB | 320 | 362 | - | DMF/HEPES | [1][9] |

| PYS | - | - | - | Ethanol/HEPES | [10] |

| This compound-functionalized poly(diphenylacetylene) (P1) | - | ~480 (excimer) | - | DMSO | [11] |

Table 1: Photophysical Data of Selected this compound Derivatives.

| Derivative | Analyte | Detection Limit | Binding Constant (K) | Quenching/Enhancement | Reference(s) |

| PYB | Cu²⁺ | 8.35 × 10⁻⁷ M | 799.65 M⁻¹ | Quenching (77%) | [1][9] |

| PMDP | Cu²⁺ | 0.42 μM | - | Quenching | [8] |

| PMDP | Fe²⁺ | 0.51 μM | - | Quenching | [8] |

| L | Cu²⁺ | 219 nM | 4.95 × 10⁶ M⁻¹ | Excimer formation ("Off-On") | [3] |

| L-Cu²⁺ | CN⁻ | 580 nM | - | Quenching ("On-Off") | [3] |

| PYS | Cu²⁺ | 9.3 × 10⁻⁸ M | 7.5 × 10⁴ L/mol | Enhancement | [10] |

| PYS-Cu²⁺ | Picric Acid | 8.7 × 10⁻⁷ M | - | Quenching | [10] |

Table 2: Sensing Performance of this compound-Based Fluorescent Probes.

Mandatory Visualizations

Experimental Workflow for Fluorescence Sensing

The following diagram illustrates a typical workflow for the detection of an analyte using a this compound-based fluorescent probe.

A typical experimental workflow for fluorescence sensing.

Signaling Pathway for "Turn-Off" Fluorescence Quenching

This diagram illustrates the mechanism of fluorescence quenching upon binding of an analyte to a this compound-based probe.

Mechanism of fluorescence quenching by an analyte.

Signaling Pathway for Excimer-Based "Off-On-Off" Sensing

This diagram illustrates a sequential sensing mechanism where the formation of a this compound excimer is modulated by the addition of two different analytes.

Sequential "Off-On-Off" sensing mechanism.

Conclusion

The synthesis of novel this compound derivatives continues to be a vibrant area of research, driven by the demand for advanced fluorescent probes with tailored properties. This guide has provided a foundational understanding of the synthetic methodologies, key experimental protocols, and photophysical characteristics of these versatile molecules. The presented data and workflows are intended to serve as a valuable resource for researchers and professionals in the development of next-generation fluorescent tools for a multitude of scientific and biomedical applications.

References

- 1. mdpi.com [mdpi.com]

- 2. This compound based materials as fluorescent probes in chemical and biological fields - New Journal of Chemistry (RSC Publishing) [pubs.rsc.org]

- 3. This compound-Based Fluorescent Probe for “Off-on-Off” Sequential Detection of Cu2+ and CN− with HeLa Cells Imaging [mdpi.com]

- 4. Synthesis and comparative studies of K-region functionalized this compound derivatives - New Journal of Chemistry (RSC Publishing) [pubs.rsc.org]

- 5. pubs.acs.org [pubs.acs.org]

- 6. Fluorescent liquid this compound derivative-in-water microemulsions - Chemical Communications (RSC Publishing) DOI:10.1039/C6CC01517D [pubs.rsc.org]

- 7. researchgate.net [researchgate.net]

- 8. mdpi.com [mdpi.com]

- 9. researchgate.net [researchgate.net]

- 10. Synthesis and Application of this compound-Based Fluorescent Probe for the Continuous Detection of Cu2+ and Picric Acid - PubMed [pubmed.ncbi.nlm.nih.gov]

- 11. This compound-Functionalized Polyacetylenes: Synthesis and Photoluminescence Property - PMC [pmc.ncbi.nlm.nih.gov]

A Technical Guide to Pyrene Fluorescence Spectroscopy: Core Principles and Applications

For Researchers, Scientists, and Drug Development Professionals

Pyrene is a highly versatile polycyclic aromatic hydrocarbon that has become an indispensable fluorescent probe in various scientific disciplines, including biochemistry, materials science, and pharmaceutical development. Its unique photophysical properties, particularly its sensitivity to the local microenvironment and its ability to form an excited-state dimer (excimer), provide a powerful tool for elucidating molecular interactions, conformational changes, and the physicochemical properties of complex systems. This technical guide delves into the fundamental principles of this compound fluorescence spectroscopy, offering a comprehensive overview of its theoretical basis, practical applications, and detailed experimental considerations.

Core Principles of this compound Fluorescence

The utility of this compound as a fluorescent probe stems from two key photophysical phenomena: the solvent polarity-dependent vibronic fine structure of its monomer emission and the formation of a concentration and proximity-dependent excimer.

This compound Monomer Fluorescence and the Polarity Scale

The fluorescence emission spectrum of a this compound monomer exhibits a characteristic vibronic fine structure, consisting of five distinct peaks. The relative intensities of these peaks, particularly the ratio of the first and third vibronic bands (I₁/I₃), are highly sensitive to the polarity of the surrounding environment.[1][2][3] This phenomenon forms the basis of the "Py scale," an empirical scale of solvent polarity.[4] In polar environments, the intensity of the first peak (I₁) is enhanced, while in nonpolar environments, the third peak (I₃) is more prominent.[5][6] This sensitivity allows for the characterization of the micropolarity of systems such as protein interiors, lipid bilayers, and micellar cores.[1]

This compound Excimer Formation

An excimer is an excited-state dimer that is formed when an excited-state this compound molecule interacts with a ground-state this compound molecule.[7][8][9] This interaction is favorable only when the two molecules are in close proximity (approximately 3-4 Å) and have a parallel, face-to-face orientation.[9][10] The excimer emits a broad, structureless fluorescence band that is red-shifted (typically around 480 nm) compared to the structured monomer emission (around 370-400 nm).[11][12] The ratio of the excimer to monomer fluorescence intensity (Iₑ/Iₘ) is a sensitive indicator of the proximity and mobility of this compound molecules.[13] This principle is widely exploited to study processes that involve changes in distance or fluidity, such as protein folding, lipid membrane dynamics, and polymer chain interactions.[13][14]

Quantitative Data in this compound Fluorescence Spectroscopy

The following tables summarize key quantitative data associated with this compound fluorescence.

Table 1: Spectral Characteristics of this compound

| Species | Excitation Wavelength (nm) | Emission Wavelengths (nm) | Description |

| Monomer | ~330 - 345[15][16] | ~372, ~379, ~385, ~395, ~410[3] | Structured emission with five distinct vibronic bands. The relative intensities are sensitive to solvent polarity. |

| Excimer | Same as monomer | Broad peak centered at ~465 - 500[11][12] | Broad, structureless emission resulting from the interaction of an excited-state and a ground-state this compound molecule. |

Table 2: Fluorescence Lifetimes of this compound

| Species | Typical Lifetime Range (ns) | Factors Influencing Lifetime |

| Monomer | 50 - 400[13][15][17] | Solvent polarity, temperature, presence of quenchers. |

| Excimer | 40 - 100[18] | Temperature, viscosity, intermolecular distance. |

Key Experimental Protocols

Determination of Critical Micelle Concentration (CMC)

This compound fluorescence is a highly sensitive method for determining the CMC of surfactants.[11][19][20][21] Below the CMC, this compound resides in a polar aqueous environment, exhibiting a high I₁/I₃ ratio. Above the CMC, this compound partitions into the nonpolar micellar core, resulting in a significant decrease in the I₁/I₃ ratio.[19][22]

Methodology:

-

Sample Preparation: Prepare a series of surfactant solutions in water or buffer with concentrations spanning the expected CMC. Add a small aliquot of a concentrated this compound stock solution (in a volatile solvent like acetone) to each vial and allow the solvent to evaporate, leaving a thin film of this compound. Then, add the surfactant solutions to achieve a final this compound concentration in the micromolar range (e.g., 0.2–1.0 µM).[21]

-

Incubation: Allow the samples to equilibrate. The time required for this compound to partition into the micelles can vary depending on the surfactant and temperature.

-

Fluorescence Measurement: Record the fluorescence emission spectrum of each sample (e.g., excitation at 335 nm, emission scan from 350 to 550 nm).

-

Data Analysis: Calculate the I₁/I₃ ratio for each surfactant concentration. Plot the I₁/I₃ ratio as a function of the logarithm of the surfactant concentration. The CMC is determined from the inflection point of the resulting sigmoidal curve.[19][22]

Protein Labeling with this compound

Covalent labeling of proteins with this compound allows for the study of protein conformation, folding, and interactions.[23][24] Maleimide derivatives of this compound are commonly used to specifically label cysteine residues.[23][24]

Methodology:

-

Protein Preparation: If necessary, reduce any disulfide bonds in the protein using a reducing agent like dithiothreitol (DTT) or tris(2-carboxyethyl)phosphine (TCEP).[24] Remove the reducing agent by dialysis or gel filtration.

-

Labeling Reaction: Dissolve the this compound maleimide in a minimal amount of an organic solvent (e.g., DMF or DMSO) and add it to the protein solution in a suitable buffer (typically pH 7.0-7.5). A molar excess of the labeling reagent is generally used.

-

Incubation: Incubate the reaction mixture in the dark at room temperature or 4°C for several hours.

-

Quenching and Purification: Quench the reaction by adding a small molecule thiol (e.g., β-mercaptoethanol or cysteine). Remove the unreacted probe by dialysis or gel filtration.[23]

-

Characterization: Determine the degree of labeling (DOL) by measuring the absorbance of the protein (at 280 nm) and the this compound label (at ~340 nm).[23]

Actin Polymerization Assay

The this compound-actin polymerization assay is a widely used method to monitor the kinetics of actin polymerization in vitro.[25][26][27][28][29] The fluorescence of this compound covalently attached to actin is significantly enhanced upon its incorporation into a polymer filament.[27]

Methodology:

-

Preparation of this compound-Labeled Actin: Covalently label G-actin with this compound iodoacetamide.[27]

-

Assay Setup: Prepare a solution of monomeric actin containing a small percentage (e.g., 5-10%) of this compound-labeled actin in a low-salt buffer (G-buffer).

-

Initiation of Polymerization: Initiate polymerization by adding a high-salt buffer (F-buffer) containing MgCl₂ and KCl.

-

Fluorescence Monitoring: Immediately place the sample in a fluorometer and monitor the increase in this compound fluorescence over time (e.g., excitation at 365 nm, emission at 407 nm).[26][29]

-

Data Analysis: The resulting fluorescence curve provides information on the lag phase (nucleation), the elongation phase (polymer growth rate), and the steady-state phase (equilibrium).[29]

Visualizing Core Concepts and Workflows

Signaling Pathways and Logical Relationships

Caption: Fundamental principles of this compound monomer and excimer fluorescence.

Experimental Workflow: Determination of Critical Micelle Concentration (CMC)

Caption: Workflow for determining the CMC of a surfactant using this compound fluorescence.

Mechanism of Fluorescence Quenching

Caption: Mechanisms of dynamic and static fluorescence quenching of this compound.

Fluorescence Quenching

Fluorescence quenching refers to any process that decreases the fluorescence intensity of a sample.[30] Quenching can occur through various mechanisms, which are broadly classified as dynamic (collisional) or static.[30][31] In dynamic quenching, the quencher molecule collides with the excited-state fluorophore, leading to non-radiative de-excitation.[30] This process is dependent on the concentration of the quencher and the viscosity of the medium. Common quenchers for this compound include molecular oxygen, nitroaromatic compounds, and heavy atoms.[30] Static quenching involves the formation of a non-fluorescent complex between the fluorophore and the quencher in the ground state.[31] Understanding and controlling for quenching effects is crucial for the accurate interpretation of this compound fluorescence data.

Applications in Drug Development

This compound fluorescence spectroscopy is a valuable tool in drug development for:

-

Characterizing Drug Delivery Systems: Assessing the polarity of the internal environment of micelles, liposomes, and nanoparticles used for drug encapsulation.[19][20]

-

Studying Drug-Membrane Interactions: Investigating the partitioning and location of drugs within lipid bilayers.

-

Screening for Protein-Ligand Binding: Monitoring conformational changes in proteins upon drug binding.[3]

-

High-Throughput Screening: Developing assays to identify molecules that modulate protein-protein interactions or enzyme activity.

Conclusion

This compound fluorescence spectroscopy offers a multifaceted approach to probing molecular environments and interactions. Its sensitivity to polarity, distance, and dynamics makes it a powerful technique for researchers in diverse fields. By understanding the core principles of monomer and excimer fluorescence, and by employing carefully designed experimental protocols, scientists can leverage the unique photophysical properties of this compound to gain deep insights into complex biological and chemical systems, thereby advancing fundamental research and accelerating the drug development process.

References

- 1. researchgate.net [researchgate.net]

- 2. pubs.acs.org [pubs.acs.org]

- 3. This compound: A Probe to Study Protein Conformation and Conformational Changes - PMC [pmc.ncbi.nlm.nih.gov]

- 4. cdnsciencepub.com [cdnsciencepub.com]

- 5. scispace.com [scispace.com]

- 6. Py and BPe solvent polarity scales: effect of temperature on this compound and benzo[ghi]perylene fluorescence spectra - Analyst (RSC Publishing) [pubs.rsc.org]

- 7. The mechanism of excimer formation: an experimental and theoretical study on the this compound dimer - Physical Chemistry Chemical Physics (RSC Publishing) [pubs.rsc.org]

- 8. pubs.acs.org [pubs.acs.org]

- 9. researchgate.net [researchgate.net]

- 10. A key stacking factor for the effective formation of this compound excimer in crystals: degree of π–π overlap - Journal of Materials Chemistry C (RSC Publishing) [pubs.rsc.org]

- 11. A new this compound-based fluorescent probe for the determination of critical micelle concentrations - PubMed [pubmed.ncbi.nlm.nih.gov]

- 12. usc.gal [usc.gal]

- 13. Extent of this compound Excimer Fluorescence Emission is a Reflector of Distance and Flexibility: Analysis of the Segment Linking the LDL Receptor-binding and Tetramerization Domains of Apolipoprotein E3 - PMC [pmc.ncbi.nlm.nih.gov]

- 14. Eclipsed and Twisted Excimers of this compound and 2-Azathis compound: How Nitrogen Substitution Impacts Excimer Emission - PMC [pmc.ncbi.nlm.nih.gov]

- 15. mdpi.com [mdpi.com]

- 16. rsc.org [rsc.org]

- 17. apps.dtic.mil [apps.dtic.mil]

- 18. royalsocietypublishing.org [royalsocietypublishing.org]

- 19. researchgate.net [researchgate.net]

- 20. Establishment and Comparison of A Determination Method of Critical Micelle Concentration for Surfactants [zgys.nifdc.org.cn]

- 21. royalsocietypublishing.org [royalsocietypublishing.org]

- 22. agilent.com [agilent.com]

- 23. benchchem.com [benchchem.com]

- 24. mdpi.com [mdpi.com]

- 25. Measurement and Analysis of in vitro Actin Polymerization - PMC [pmc.ncbi.nlm.nih.gov]

- 26. mullinslab.ucsf.edu [mullinslab.ucsf.edu]

- 27. This compound actin prep [maciverlab.bms.ed.ac.uk]

- 28. Actin polymerisation assay [wwwuser.gwdguser.de]

- 29. Actin polymerization assay | Andex [andexbiotech.com]

- 30. benchchem.com [benchchem.com]

- 31. Mechanisms of quenching of the fluorescence of a benzo[a]this compound tetraol metabolite model compound by 2'-deoxynucleosides - PubMed [pubmed.ncbi.nlm.nih.gov]

Pyrene as a Fluorescent Probe for Polarity Sensing: An In-depth Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Introduction

Pyrene is a polycyclic aromatic hydrocarbon that has garnered significant attention as a fluorescent probe due to its unique photophysical properties. Its fluorescence emission spectrum is exquisitely sensitive to the polarity of its immediate microenvironment, making it an invaluable tool for investigating the structure and dynamics of various chemical and biological systems.[1][2][3] This technical guide provides a comprehensive overview of the principles and applications of this compound as a polarity-sensitive fluorescent probe, with a focus on quantitative data, experimental methodologies, and visual representations of key concepts.

The utility of this compound as a polarity probe stems from two primary phenomena: the "Ham effect," which relates to the vibronic fine structure of its monomer emission, and the formation of an "excimer" (excited-state dimer) at higher concentrations or when two this compound moieties are in close proximity.[1][4] These characteristics allow for the detailed characterization of microenvironments in systems such as micelles, polymers, proteins, and cell membranes.[2][5]

Core Principles: The Photophysics of this compound

This compound exhibits a well-defined UV-visible absorption spectrum with a strong S₂←S₀ transition and a weaker, vibrationally structured S₁←S₀ transition.[6] Upon excitation, it fluoresces with a high quantum yield and a relatively long lifetime, on the order of hundreds of nanoseconds in deaerated solutions.[6]

The Ham Effect: A Molecular-Level Polarity Scale

The fluorescence emission spectrum of monomeric this compound displays five distinct vibronic bands, labeled I to V. The relative intensities of these bands are highly dependent on the polarity of the solvent.[3] Specifically, the ratio of the intensity of the first vibronic band (I₁, the 0-0 band) to that of the third vibronic band (I₃) is a widely used empirical parameter for solvent polarity, known as the Py scale.[7][8]

In non-polar (hydrophobic) environments, the I₁ band is significantly less intense than the I₃ band, resulting in a low I₁/I₃ ratio. Conversely, in polar environments, the intensity of the I₁ band increases, leading to a higher I₁/I₃ ratio.[1][7] This phenomenon, known as the Ham effect, arises from the increased interaction between the solvent dipole moment and the transition dipole moment of the this compound molecule in its excited state.

Excimer Formation: A Probe for Proximity and Aggregation

When two this compound molecules are in close proximity (approximately 10 Å), an excited-state this compound monomer can interact with a ground-state this compound molecule to form an excited-state dimer, or "excimer".[1][9] This excimer has a distinct, broad, and unstructured fluorescence emission at a longer wavelength (around 460-500 nm) compared to the structured monomer emission (370-400 nm).[1][9][10]

The formation of the excimer is a diffusion-controlled process, and its rate is dependent on the local concentration and viscosity of the medium. The ratio of the excimer fluorescence intensity (Iₑ) to the monomer fluorescence intensity (Iₘ) can be used to probe changes in local this compound concentration, aggregation phenomena, and the fluidity of the microenvironment.[11]

Quantitative Data for Polarity Sensing

The following tables summarize key quantitative data for this compound in various solvent environments. This data is essential for calibrating experiments and interpreting results.

Table 1: this compound I₁/I₃ Ratios in Various Solvents

| Solvent | Polarity | I₁/I₃ Ratio |

| Hexane | Non-polar | ~0.6 |

| Cyclohexane | Non-polar | ~0.5 - 0.6 |

| Toluene | Non-polar | ~0.8 |

| Dichloromethane | Polar aprotic | ~1.2 |

| Acetone | Polar aprotic | ~1.4 |

| Acetonitrile | Polar aprotic | ~1.8 |

| Dimethyl Sulfoxide (DMSO) | Polar aprotic | ~1.8 - 1.95 |

| Methanol | Polar protic | ~1.3 |

| Ethanol | Polar protic | ~1.2 |

| Water | Polar protic | ~1.6 - 1.9 |

Note: The exact I₁/I₃ values can vary slightly depending on the specific experimental conditions, such as temperature and the presence of dissolved oxygen.[7][8]

Table 2: Photophysical Properties of this compound in Different Solvents

| Solvent | Quantum Yield (Φf) | Fluorescence Lifetime (τ) (ns) |

| Cyclohexane (deaerated) | 0.6 | 450 |

| Acetonitrile | - | - |

| Water | - | ~122-133 (aerated) |

Note: Fluorescence lifetime is significantly affected by the presence of quenchers like molecular oxygen. Deaerated solutions generally exhibit longer lifetimes.[6][12][13]

Experimental Protocols

General Workflow for Polarity Measurement using this compound

Detailed Methodology for Determining Critical Micelle Concentration (CMC)

The critical micelle concentration (CMC) of a surfactant can be determined by monitoring the change in the I₁/I₃ ratio of this compound as a function of surfactant concentration.

-

Preparation of Stock Solutions:

-

Prepare a stock solution of this compound in a volatile organic solvent (e.g., acetone or ethanol) at a concentration of approximately 10⁻³ M.

-

Prepare a series of aqueous solutions of the surfactant with varying concentrations, spanning the expected CMC.

-

-

Sample Preparation:

-

Aliquot a small, precise volume of the this compound stock solution into a series of vials.

-

Evaporate the solvent completely to leave a thin film of this compound. This is crucial to avoid introducing an organic co-solvent into the aqueous system.

-

Add the prepared surfactant solutions to the vials, ensuring the final this compound concentration is very low (typically 10⁻⁶ to 10⁻⁷ M) to minimize excimer formation.[14]

-

Allow the samples to equilibrate, typically for several hours or overnight, with gentle agitation to ensure the this compound is fully solubilized.

-

-

Fluorescence Measurement:

-

Set the excitation wavelength of the fluorometer to a value where this compound absorbs, typically around 335 nm.

-

Record the fluorescence emission spectrum for each sample from approximately 350 nm to 450 nm.

-

-

Data Analysis:

-

For each spectrum, determine the fluorescence intensities of the first (I₁) and third (I₃) vibronic peaks (typically around 373 nm and 384 nm, respectively).

-

Calculate the I₁/I₃ ratio for each surfactant concentration.

-

Plot the I₁/I₃ ratio as a function of the logarithm of the surfactant concentration.

-

The resulting plot will typically show a sigmoidal curve. The CMC is determined from the inflection point of this curve.[15]

-

Applications in Research and Drug Development

Characterizing Protein Microenvironments

This compound can be covalently attached to specific sites on a protein, such as sulfhydryl groups of cysteine residues.[1][2] The I₁/I₃ ratio of the attached this compound provides information about the local polarity of that specific region of the protein. This technique is valuable for studying:

-

Protein folding and unfolding.[2]

-

Conformational changes upon ligand binding.[1]

-

Protein-protein and protein-membrane interactions.[2]

Probing Polymer Systems